molecular formula C15H16O5 B14772750 (2-Phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate

(2-Phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate

Cat. No.: B14772750
M. Wt: 276.28 g/mol
InChI Key: OOUSBTQEYNLCKG-UHFFFAOYSA-N
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Description

(2-Phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate is a complex organic compound with a unique structure that includes a tetrahydropyrano and dioxin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate typically involves multi-step organic reactions. One common method includes the reaction of phenyl-substituted tetrahydropyrano derivatives with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as pyridine to facilitate the acetylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2-Phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for further investigation in pharmacology.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2-Phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2-Phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H16O5

Molecular Weight

276.28 g/mol

IUPAC Name

(2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate

InChI

InChI=1S/C15H16O5/c1-10(16)19-12-7-8-17-13-9-18-15(20-14(12)13)11-5-3-2-4-6-11/h2-8,12-15H,9H2,1H3

InChI Key

OOUSBTQEYNLCKG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C=COC2C1OC(OC2)C3=CC=CC=C3

Origin of Product

United States

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